4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole
Overview
Description
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6HF4N3 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole consists of a benzene ring fused with a triazole ring, with four fluorine atoms attached to the benzene ring . The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications
Synthesis and Chemical Properties
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole is part of the broader class of triazole compounds known for their versatile chemical properties and wide range of applications in scientific research. The unique structure of triazoles, including 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole, allows for the synthesis of complex molecules with potential for various applications, from materials science to medicinal chemistry. For example, triazoles are crucial in designing receptor ligands to enhance pharmacokinetic properties through pseudopeptide modifications, indicating the importance of triazole scaffolds in drug development and other chemical syntheses (Moulin et al., 2010).
Coordination Chemistry and Metal-Organic Frameworks
Fluorinated triazoles, such as 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole, play a significant role in the development of metal-organic frameworks (MOFs) due to their ability to act as bridging ligands. These compounds facilitate the construction of novel coordination frameworks with unique supramolecular architectures, which are highly beneficial in areas like gas storage, separation technologies, and catalysis. The presence of fluorine atoms in the triazole ring enhances these materials' properties by influencing their interaction with metals and other molecules (Zhang et al., 2014).
Anion Binding and Supramolecular Chemistry
The tetrafluorination of benzotriazole derivatives, including 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole, significantly impacts their acid-base properties, enhancing their ability to bind anions. This property is crucial for designing new anion receptors with potential applications in sensing technologies, environmental monitoring, and the development of novel pharmaceuticals. The modification of electronic properties through fluorination is a key factor in improving these compounds' ability to interact with various ions and molecules (Parman et al., 2021).
properties
IUPAC Name |
4,5,6,7-tetrafluoro-2H-benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGMLVOXCVGHIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NNN=C2C(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423370 | |
Record name | 4,5,6,7-tetrafluoro-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole | |
CAS RN |
26888-72-2 | |
Record name | 4,5,6,7-tetrafluoro-2H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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